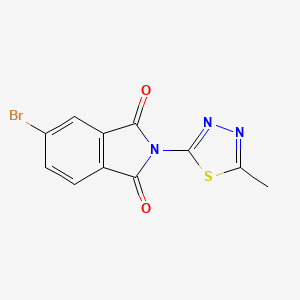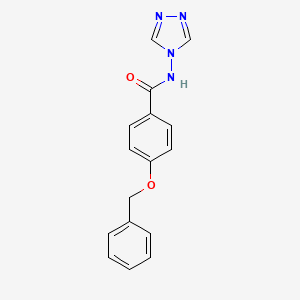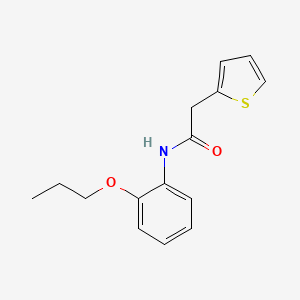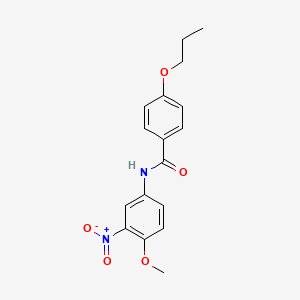![molecular formula C17H26ClNO3 B4404088 2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride](/img/structure/B4404088.png)
2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride
説明
2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMXB-A, and it belongs to the class of allosteric modulators of nicotinic acetylcholine receptors (nAChRs).
作用機序
The mechanism of action of 2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride is related to its ability to modulate the activity of nAChRs. These receptors are involved in several physiological processes, including neurotransmission, synaptic plasticity, and cognitive function. DMXB-A acts as an allosteric modulator of nAChRs, which means that it enhances the activity of these receptors in the presence of acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on several factors, including the dose, route of administration, and duration of treatment. Some of the reported effects of DMXB-A include improved cognitive function, increased synaptic plasticity, and reduced inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of using 2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride in lab experiments is its specificity for nAChRs. This compound has a high affinity for these receptors and does not interact with other neurotransmitter systems, making it an ideal tool for studying the role of nAChRs in various physiological processes. However, one of the limitations of using DMXB-A is its low solubility in aqueous solutions, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for research on 2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride. One area of interest is the development of more potent and selective allosteric modulators of nAChRs that can be used to treat neurological disorders. Another direction is the investigation of the long-term effects of DMXB-A on cognitive function and memory in animal models. Additionally, the potential use of DMXB-A as a therapeutic agent in other fields, such as oncology and immunology, should be explored.
科学的研究の応用
2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown that DMXB-A can improve cognitive function and memory in animal models of these diseases.
特性
IUPAC Name |
2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-14-11-18(12-15(2)21-14)9-5-6-10-20-17-8-4-3-7-16(17)13-19;/h3-4,7-8,13-15H,5-6,9-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBLEOKUVHXQOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCCOC2=CC=CC=C2C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl propionate](/img/structure/B4404007.png)

![1-methyl-4-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethyl)piperazine hydrochloride](/img/structure/B4404027.png)
![1-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4404035.png)
![N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenoxyacetamide](/img/structure/B4404043.png)

![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4404050.png)

amine hydrochloride](/img/structure/B4404065.png)
![1-{4-[3-(1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4404077.png)
![2-(4-bromophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B4404081.png)
![4-[2-(1-piperidinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4404082.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4404095.png)
